Aluminum hydroxide sulfate (Al(OH)(SO4))

Description

Aluminum hydroxide sulfate (Al(OH)(SO₄)) is an amorphous aluminum-based compound characterized by the partial substitution of hydroxyl (-OH) groups with sulfate (SO₄²⁻) ions. This compound is often formed during the precipitation of protein antigens with alum (AlK(SO₄)₂), resulting in amorphous aluminum hydroxysulfate . Its structure comprises loosely condensed polyhydrate units that self-organize into regular pore-like channels, making it effective in water purification as a high-flux filter .

In vaccine adjuvants, Al(OH)(SO₄) contributes to immune activation but is structurally distinct from crystalline aluminum oxyhydroxide (AlO(OH)) and amorphous aluminum hydroxyphosphate (Al(OH)ₓ(PO₄)ᵧ) . Its properties, such as pore size and transparency, depend on aging and storage conditions, with more condensed gels exhibiting enhanced structural regularity .

Properties

IUPAC Name |

aluminum;hydroxide;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNCDALPBBWSTC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

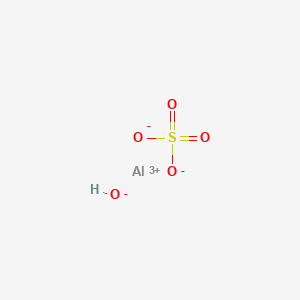

[OH-].[O-]S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893934 | |

| Record name | Aluminum monohydroxide monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum hydroxide sulfate (Al(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1332-73-6, 53810-32-5 | |

| Record name | Aluminum hydroxide sulfate (Al(OH)(SO4)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide sulfate (Al(OH)(SO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide sulfate (Al4(OH)6(SO4)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053810325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide sulfate (Al(OH)(SO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum monohydroxide monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium hydroxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM HYDROXIDE SULFATE (AL(OH)(SO4)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QO62ZS7VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acid-Base Neutralization with Catalytic Additives

The reaction between sulfuric acid (H₂SO₄) and aluminum hydroxide (Al(OH)₃) forms the cornerstone of Al(OH)(SO4) synthesis. Patent EP1314696A1 introduces a catalytic approach using nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) to accelerate reaction kinetics. By adding 1–3,000 ppm of HNO₃ or H₂O₂ to 50–90% concentrated H₂SO₄, the exothermic reaction achieves temperatures of 70–110°C within minutes, reducing maturation times to 1–20 minutes .

Key parameters include:

-

Acid Concentration : Dilute H₂SO₄ (50–90%) minimizes energy input while maintaining reactivity.

-

Catalytic Efficiency : HNO₃ enhances proton availability, while H₂O₂ promotes oxidative decomposition of intermediates.

-

Product Quality : Residual unreacted Al(OH)₃ falls below 0.5%, yielding a composition with aggregation performance surpassing polyaluminum chloride (PAC) .

This method’s scalability is demonstrated through its applicability to waste sulfuric acid from semiconductor plants, aligning with circular economy principles .

Polynuclear Cluster Synthesis via Controlled Dissolution

The dissolution of Al(OH)₃·0.7H₂O in H₂SO₄ under heated conditions (70°C) produces an octameric aluminum hydroxo-sulfate cluster, Al₈(μ₃-OH)₂(μ₂-OH)₁₂(H₂O)₁₈₅·16H₂O . This top-down approach hinges on:

-

Stoichiometric Control : An Al:SO₄²⁻ ratio of 8:5 ensures structural integrity.

-

Thermodynamic Stability : Heating promotes ligand reorganization, favoring μ₃-OH and μ₂-OH bridging motifs .

The cluster’s relevance extends to geochemical modeling and nanopatterning, where its defined structure aids in studying mineral-surface interactions . Challenges include solution instability upon dilution, which triggers condensation and precipitation, necessitating advanced stabilization techniques .

Hydrogen Peroxide Modulation in Sulfuric Acid

US5356602A addresses the interference of residual H₂O₂ in H₂SO₄, which can oxidize Al(OH)₃ and alter product stoichiometry. The patent outlines two strategies:

-

Chemical Reduction : Sodium sulfite (Na₂SO₃) or hydrazine (N₂H₄) reduces H₂O₂ concentrations to <0.1%.

-

Adsorptive Removal : Activated carbon selectively sequesters H₂O₂ without affecting H₂SO₄ reactivity .

Adjusting H₂O₂ levels to 0.01–0.1% ensures reproducible Al(OH)(SO4) formation, particularly when using Bayer-process-derived Al(OH)₃ . This method is critical for industries requiring high-purity products, such as water treatment and paper sizing.

Continuous-Flow Reactor Design for Scalable Production

US3667905A revolutionizes Al(OH)(SO4) synthesis via a multi-pass heat-exchange reactor. Key innovations include:

-

Temperature Gradients : Reactants enter at 70–120°C, with rapid heating to 110–420°C within 0.5–10 seconds.

-

Residence Time Optimization : Flow rates are tuned to achieve complete reaction at minimal energy costs .

This continuous process reduces production costs by 10–20% compared to batch methods, yielding either solid Al(OH)(SO4)·14H₂O crystals or 50% aqueous solutions . The system’s adaptability to varying H₂SO₄ concentrations (20–100%) enhances its industrial applicability.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: Aluminum hydroxide sulfate undergoes various chemical reactions, including:

Oxidation: Aluminum hydroxide sulfate can be oxidized to form aluminum oxide and sulfur trioxide.

Reduction: It can be reduced to form aluminum and sulfur dioxide.

Substitution: It can undergo substitution reactions with other compounds to form different aluminum-based compounds.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Requires a reducing agent such as hydrogen or carbon monoxide.

Substitution: Requires reactants such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: Aluminum oxide and sulfur trioxide.

Reduction: Aluminum and sulfur dioxide.

Substitution: Various aluminum-based compounds depending on the reactants used

Scientific Research Applications

Water Treatment

Overview:

Aluminum hydroxide sulfate is primarily utilized in water treatment processes as a coagulant. It helps in removing impurities and suspended particles from water by neutralizing their negative charges, facilitating aggregation and subsequent removal.

Case Study: Lake Water Treatment

A method was developed for treating lake water using aluminum hydroxide sulfate to remove suspended solids and precipitate phosphorus while maintaining a pH above 6.0. This approach prevents toxic aluminum levels from solubilizing into the water, which could harm aquatic life. The results of this study are summarized in the table below:

| Parameter | Aluminum Hydroxide Sulfate (30% Basic) | Aluminum Sulfate (Conventional) | Untreated Lake Water |

|---|---|---|---|

| Additive Concentration (PPM) | 75 | 77 | - |

| Turbidity (NTU) | 1.7 | 2.0 | 130 |

| pH | 7.3 | 7.6 | 7.7 |

| Color | 7 | 10 | 40 |

| Alkalinity (mg/L CaCO3) | 102.5 | 112.5 | 150 |

| Phosphorus (mg/L) | <0.1 | <0.1 | <0.1 |

This study highlights the effectiveness of aluminum hydroxide sulfate in treating water while avoiding the introduction of toxic aluminum levels .

Pharmaceutical Applications

Overview:

In the pharmaceutical sector, aluminum hydroxide sulfate is used as an adjuvant in vaccines to enhance immune responses. It aids in the slow release of antigens, prolonging immune stimulation.

Mechanism of Action:

- Depot Formation: Forms a depot at the injection site for sustained antigen release.

- Cytokine Release: Activates antigen-presenting cells (APCs) and induces pro-inflammatory cytokines like IL-1β and IL-18 through the NLRP3 inflammasome pathway.

Case Study: Vaccine Efficacy

Research has shown that vaccines formulated with aluminum hydroxide sulfate exhibit significantly higher antibody responses compared to those without adjuvants. This underscores its critical role in enhancing vaccine effectiveness .

Industrial Applications

Overview:

Aluminum hydroxide sulfate is also employed in various industrial applications, particularly in the paper industry as a sizing agent to improve paper quality.

Applications:

- Paper Manufacturing: Enhances paper strength and printability by aiding in the retention of cellulose fibers.

- Soil Amendment: Used as a soil acidifier to lower pH levels for acid-loving plants and improve nutrient availability.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Water Treatment | Coagulant for removing impurities and suspended solids |

| Pharmaceuticals | Vaccine adjuvant to enhance immune response |

| Industrial | Sizing agent in paper manufacturing; soil amendment |

Mechanism of Action

Mechanism of Action: Aluminum hydroxide sulfate exerts its effects through various mechanisms:

Neutralization: In antacids, it neutralizes hydrochloric acid in gastric secretions, increasing the pH and inhibiting the action of pepsin.

Molecular Targets and Pathways:

Gastric Secretions: Targets hydrochloric acid and pepsin in the stomach.

Suspended Particles: Targets charged particles in water to promote coagulation.

Immune System: Targets antigen-presenting cells to enhance the immune response

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Chemical Properties

- Aluminum Hydroxide Sulfate : Exhibits variable sulfate substitution, forming amorphous gels with self-organized water channels .

- Aluminum Hydroxide (Al(OH)₃) : Crystalline structure (e.g., gibbsite) with high stability; widely used as a vaccine adjuvant and flocculant .

- Aluminum Phosphate: Amorphous with phosphate substitution; used in adjuvants but less immunogenic than Al(OH)₃ .

- Aluminum Sulfate (Al₂(SO₄)₃) : Highly soluble crystalline salt; acts as a coagulant in water treatment and requires alkaline activators (e.g., NaOH) for cement hydration .

Table 2: Functional Comparison

*MMF: Macrophagic Myofasciitis

- Water Purification : Al(OH)(SO₄) gels achieve high flux due to organized pore structures (5–25 µm), outperforming Al₂(SO₄)₃, which requires secondary steps to remove sulfate residues .

- Vaccine Adjuvants : Al(OH)(SO₄) and Al(OH)₃ both enhance immune responses, but Al(OH)(SO₄) has been linked to rare adverse effects like MMF in humans .

- Cement Activation : Al₂(SO₄)₃ requires NaOH or Na₂SiO₃ to improve mechanical strength, whereas Al(OH)(SO₄) is ineffective due to its amorphous nature .

Biological Activity

Aluminum hydroxide sulfate (Al(OH)(SO4)), commonly referred to as alum, is a compound with significant biological activity, particularly in the fields of immunology and toxicology. This article explores its mechanisms of action, applications as a vaccine adjuvant, potential health risks, and relevant research findings.

1. Overview of Aluminum Hydroxide Sulfate

Chemical Properties:

- Molecular Formula: Al(OH)(SO4)

- Molecular Weight: 140.051 g/mol

- Charge: Neutral

Aluminum hydroxide sulfate is used in various applications, including water treatment, food processing, and as an adjuvant in vaccines. Its unique properties enable it to enhance immune responses and serve as a coagulating agent.

The biological activity of aluminum hydroxide sulfate is primarily attributed to its role as an adjuvant in vaccines. The mechanisms include:

- Depot Formation: It forms a depot at the injection site, allowing for the slow release of antigens, which prolongs immune stimulation.

- Cytokine Release: It activates antigen-presenting cells (APCs) and induces the release of pro-inflammatory cytokines such as IL-1β and IL-18 through the NLRP3 inflammasome pathway .

- Coagulation: In water treatment, it neutralizes negative charges on suspended particles, facilitating their aggregation and removal.

3. Applications in Vaccines

Aluminum hydroxide sulfate is widely used as an adjuvant in vaccines to enhance immune responses. Studies have shown that it significantly increases the immunogenicity of various vaccines by:

- Enhancing Antigen Presentation: It promotes the uptake of antigens by APCs .

- Stimulating Immune Responses: It leads to increased levels of specific antibodies and T-cell responses.

Case Study: Vaccine Efficacy

A study demonstrated that aluminum hydroxide sulfate used in a vaccine formulation resulted in a higher antibody response compared to formulations without adjuvants. This highlights its critical role in vaccine effectiveness.

4. Toxicological Profile

While aluminum hydroxide sulfate has beneficial applications, its biological activity also raises concerns regarding toxicity:

- Bioavailability: Oral bioavailability is low (approximately 0.1%) . However, prolonged exposure can lead to accumulation in tissues, particularly in individuals with renal dysfunction.

- Health Risks: Chronic exposure has been associated with systemic inflammation and oxidative stress in animal models . For instance, BALB/c mice administered aluminum hydroxide showed increased levels of inflammatory markers and histological damage in various organs after prolonged exposure .

Table 1: Summary of Toxicological Findings

5. Conclusion

Aluminum hydroxide sulfate plays a dual role in biological systems: it serves as an effective vaccine adjuvant while also posing potential health risks with chronic exposure. Its ability to enhance immune responses makes it invaluable in vaccine formulations; however, ongoing research is necessary to fully understand its long-term effects on human health.

Q & A

Q. What are the standard laboratory methods for synthesizing aluminum sulfate from aluminum hydroxide and sulfuric acid?

Aluminum sulfate is synthesized via acid-base reactions. A common method involves reacting aluminum hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄) under controlled stoichiometric conditions. The reaction proceeds as:

Key variables include temperature (maintained at 110°C for optimal yield), reactant purity, and agitation to ensure homogeneity. Post-reaction, the product is crystallized and filtered to remove impurities .

Q. How does aluminum sulfate act as a coagulant in water treatment, and what factors influence its efficacy?

Aluminum sulfate hydrolyzes in water to form Al(OH)₃ flocs, which adsorb suspended particles. The reaction requires sufficient alkalinity (e.g., calcium bicarbonate):

Efficacy depends on pH (optimal range: 5.5–7.5), temperature, and mixing speed. Deviations in pH can lead to incomplete hydrolysis or residual Al³⁺, requiring buffering agents .

Q. What safety protocols are essential when handling aluminum sulfate in laboratory settings?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in well-ventilated areas to prevent inhalation of dust, which can cause respiratory irritation. Storage requires airtight containers to prevent hygroscopic absorption. Emergency procedures include rinsing exposed areas with water for 15 minutes and seeking medical evaluation for prolonged exposure .

Advanced Research Questions

Q. How do discrepancies in hydrate forms (e.g., Al₂(SO₄)₃·16H₂O vs. Al₂(SO₄)₃·18H₂O) impact experimental reproducibility?

Hydrate composition affects solubility, reaction kinetics, and crystallization. For example, the octadecahydrate (18H₂O) is more stable at room temperature but may release water under heating, altering solution molarity. Researchers must report hydrate forms explicitly and standardize drying protocols (e.g., 70–80°C for 12 hours) to ensure consistency .

Q. What methodological challenges arise in optimizing the synthesis of aluminum sulfate from industrial byproducts like bauxite residue?

Bauxite contains impurities (e.g., Fe₂O₃, SiO₂) that compete with Al(OH)₃ in acid reactions, reducing yield. Purification steps, such as selective precipitation at pH 6.5 or ion-exchange chromatography, are critical. Analytical techniques like XRD and ICP-OES verify purity, while stoichiometric adjustments compensate for reactive alumina content .

Q. How can conflicting stoichiometric data in literature (e.g., Al(OH)₃:H₂SO₄ ratios) be reconciled during experimental design?

Discrepancies often stem from side reactions (e.g., sulfate complexation or incomplete neutralization). Researchers should perform preliminary titrations to determine exact molar ratios and use kinetic modeling to account for intermediate species like [Al(OH)₄]⁻. Cross-validation with spectroscopic methods (FTIR for sulfate bands) ensures reaction completeness .

Q. What advanced characterization techniques are suitable for analyzing aluminum sulfate’s hydrolysis behavior in environmental systems?

Potentiometric titration tracks pH changes during hydrolysis, while dynamic light scattering (DLS) monitors floc size distribution. Synchrotron-based XAS can identify Al³⁺ speciation (e.g., monomeric vs. polymeric forms). Computational models (DFT) predict equilibrium constants for Al(OH)₃ precipitation under varying ionic strengths .

Data Contradiction Analysis

Q. Why do reported pH values for aluminum sulfate solutions vary (pH 3–4) across studies?

Variations arise from differences in hydrate forms, ionic strength, and dissolved CO₂. Anhydrous Al₂(SO₄)₃ produces more acidic solutions due to higher sulfate ion concentration. Buffering by bicarbonate in impure water samples can also elevate pH. Standardizing solution preparation (e.g., using degassed DI water) minimizes discrepancies .

Q. How do conflicting reports on aluminum sulfate’s toxicity in aquatic systems inform risk assessment?

Toxicity studies often conflict due to varying test organisms (e.g., fish vs. algae) and exposure durations. While Al³⁺ is toxic at >0.1 mg/L, complexation with organic matter reduces bioavailability. Researchers should conduct species-specific bioassays and measure free Al³⁺ (via ion-selective electrodes) rather than total aluminum .

Methodological Best Practices

- Synthesis Optimization : Use excess H₂SO₄ (10–15% beyond stoichiometry) to ensure complete Al(OH)₃ dissolution. Monitor reaction progress via conductivity measurements .

- Purification : Recrystallize from hot water to remove Fe³⁺ impurities, which form yellow residues. Filter under reduced pressure to enhance crystal yield .

- Characterization : Combine TGA (to quantify hydrate content) with Raman spectroscopy (for sulfate band analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.